1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one
CAS No.: 2097919-48-5
Cat. No.: VC6712491
Molecular Formula: C17H20N4OS
Molecular Weight: 328.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097919-48-5 |
|---|---|
| Molecular Formula | C17H20N4OS |
| Molecular Weight | 328.43 |
| IUPAC Name | 1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one |
| Standard InChI | InChI=1S/C17H20N4OS/c22-17(8-9-23-15-4-2-1-3-5-15)20-10-14(11-20)21-12-16(18-19-21)13-6-7-13/h1-5,12-14H,6-11H2 |
| Standard InChI Key | DDNLFQIAWPRMIX-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCSC4=CC=CC=C4 |
Introduction
Structural Features
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Triazole Ring: The triazole ring is known for its electron-rich nature, which can facilitate interactions with biological targets through hydrogen bonding or π-stacking.
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Azetidine Moiety: Azetidines are four-membered nitrogen-containing rings, which can contribute to the compound's biological activity by interacting with enzymes or receptors.
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Phenylsulfanyl Group: This group adds lipophilicity and can influence the compound's pharmacokinetic properties.
Synthesis Methods
While specific synthesis details for 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one are not available, similar compounds often involve multi-step synthetic routes. These may include:
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Click Chemistry: For forming the triazole ring, using copper(I) catalysts.
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Nucleophilic Substitution: For incorporating the azetidine and phenylsulfanyl groups.
Potential Biological Activities
Compounds with similar structures have shown activity against various biological pathways. For instance:
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Triazole-containing compounds have been explored for their antifungal, antibacterial, and anticancer properties.
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Azetidine derivatives have been studied for their potential as enzyme inhibitors.
Research Findings and Future Directions
Given the lack of specific data on 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one, future research should focus on:
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Synthesis Optimization: Developing efficient synthesis methods.
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Biological Evaluation: Assessing its activity against various biological targets.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.
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